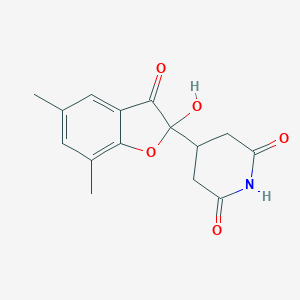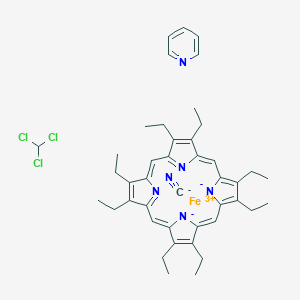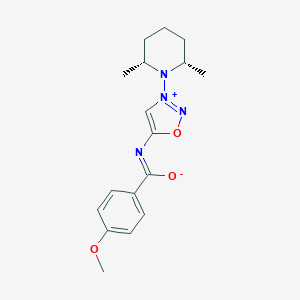
Stéarate de cérium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium stearate is a metal-organic compound, a salt of cerium and stearic acid with the chemical formula C₅₄H₁₀₅CeO₆. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as a white powder and is insoluble in water . Cerium stearate is used in various industrial and laboratory applications, including as a lubricant, antioxidant, antifoaming agent, catalyst in polymer synthesis, and stabilizer in plastic production .
Applications De Recherche Scientifique
Cerium stearate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in polymer synthesis and as a stabilizer in plastic production.
Biology and Medicine: Cerium compounds, including cerium stearate, have been studied for their antimicrobial properties and potential use in wound healing.
Industry: It is used as a lubricant, antioxidant, and antifoaming agent in various industrial processes.
Mécanisme D'action
Cerium stearate, also known as cerous stearate, is a metal-organic compound with the chemical formula C54H105CeO6 . It is classified as a metallic soap, a metal derivative of a fatty acid . This article will explore the mechanism of action of cerium stearate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is used in a variety of industrial and laboratory applications, such as a lubricant, antioxidant, and antifoaming agent . It also serves as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics .
Mode of Action
Cerium stearate is synthesized from the reaction of cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200 °C . It can also be obtained by the reaction of cerium nitrate and potassium stearate
Biochemical Pathways
Cerium compounds have been studied for their redox activity and free radical scavenging property , which could potentially impact various biochemical pathways.
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share some properties with cerium stearate, suggests that cerium was predominantly recovered in the lungs and feces .
Result of Action
Cerium compounds have been studied for their potential use in biomedical applications due to their antioxidant properties against reactive oxygen species .
Action Environment
Cerium stearate forms a white powder which is insoluble in water , suggesting that its solubility and stability could be influenced by the surrounding environment.
Analyse Biochimique
Biochemical Properties
Cerium stearate is used in a variety of industrial and laboratory applications: as a lubricant, antioxidant, and antifoaming agent . Other uses include as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics
Cellular Effects
The cellular effects of Cerium stearate are not well studied. Cerium oxide nanoparticles, which may share some properties with Cerium stearate, have been shown to interact with bacterial cells, generating reactive oxygen species (ROS) that lead to bacterial cell death
Molecular Mechanism
Cerium oxide nanoparticles have unique physical, chemical, and biological properties, including the role of oxygen vacancies or defects in the lattice structure, which may influence their catalytic properties and applications in biosensing, drug or gene delivery .
Dosage Effects in Animal Models
There is limited information available on the effects of Cerium stearate dosage in animal models. The U.S. Environmental Protection Agency has conducted a toxicological review of cerium oxide and cerium compounds, which may provide some insights into the potential effects of Cerium stearate .
Metabolic Pathways
Cerium (IV) has been studied for its interaction with relatively low-molecular-weight organic compounds due to its widespread use in various fields of chemistry and technology as a catalyst for numerous reactions .
Subcellular Localization
Cerium oxide nanoparticles with different surface charges have been shown to localize to different cell compartments (e.g., cytoplasm and lysosomes) depending on the nanoparticle’s surface charge .
Méthodes De Préparation
Cerium stearate can be synthesized through several methods:
Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.
Reaction of Cerium Nitrate with Potassium Stearate: Another method involves the reaction of cerium nitrate with potassium stearate.
These methods are typically employed in industrial settings to produce cerium stearate on a large scale.
Analyse Des Réactions Chimiques
Cerium stearate undergoes various chemical reactions, including:
Oxidation and Reduction: Cerium stearate can participate in redox reactions, particularly involving cerium in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like oxalic acid . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Cerium stearate is unique compared to other metallic soaps due to its specific properties and applications. Similar compounds include:
Cerium Oxide (CeO₂): Used in catalysis, fuel cells, and environmental remediation.
Cerium Nitrate: Known for its antimicrobial properties and use in wound treatment.
Cerium Chloride: Used in various chemical reactions and as a precursor for other cerium compounds.
Cerium stearate stands out due to its specific use as a lubricant, antioxidant, and stabilizer in industrial applications .
Propriétés
Numéro CAS |
10119-53-6 |
|---|---|
Formule moléculaire |
C126H245Ce2O14 |
Poids moléculaire |
2264.5 g/mol |
Nom IUPAC |
cerium(3+);cerium(4+);octadecanoate |
InChI |
InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7 |
Clé InChI |
NGWMEKNZLSBSKW-UHFFFAOYSA-G |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4] |
Key on ui other cas no. |
14536-00-6 10119-53-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)




![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)


